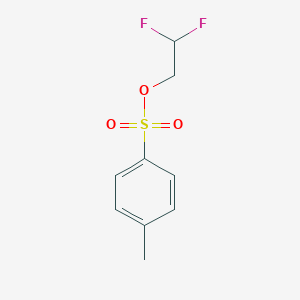

2,2-Difluoroethyl p-toluenesulfonate

Descripción

Historical Context and Evolution of Fluorinated Building Blocks in Chemical Research

The journey to the sophisticated fluorinating agents available today has been a long and incremental process, marked by significant discoveries and technological advancements.

Early Development of Fluorination Methodologies

The origins of organofluorine chemistry predate the isolation of elemental fluorine itself. researchgate.net One of the earliest reported syntheses of an organofluorine compound was in 1835 by Dumas and Péligot, who produced fluoromethane. wikipedia.org A significant step forward came in 1862 when Alexander Borodin accomplished the first nucleophilic substitution of a halogen with fluoride. wikipedia.orgnih.gov However, the highly reactive and hazardous nature of early fluorinating agents, such as elemental fluorine, presented considerable challenges and often led to uncontrolled reactions and even explosions. nih.gov The discovery of fluorine is credited to French chemist Henri Moissan in 1886, who successfully isolated the element through electrolysis. numberanalytics.comwikipedia.org This achievement was a landmark in chemistry, but working with elemental fluorine remained a perilous endeavor. nih.govwikipedia.org

The early 20th century saw the development of more controlled fluorination methods. The Balz-Schiemann reaction, discovered by Günther Balz and Günther Schiemann, provided a method for synthesizing aryl fluorides from aryl diazonium salts and remains a cornerstone of organofluorine chemistry. numberanalytics.com Another significant contribution was the Swarts reaction, developed by Frederic Swarts, which provided a route to synthesize fluorinated alkanes. numberanalytics.com The mid-20th century witnessed the advent of electrochemical fluorination, a valuable technique for introducing fluorine into organic compounds. numberanalytics.com These pioneering efforts laid the groundwork for the synthesis of a wide range of fluorinated compounds and set the stage for the development of more sophisticated and safer fluorinating reagents. numberanalytics.com

Emergence of Fluoroalkyl Sulfonates in Synthetic Chemistry

The development of fluoroalkyl sulfonates, such as tosylates, marked a significant advancement in the controlled introduction of fluoroalkyl groups into organic molecules. These reagents offered a more manageable and selective alternative to earlier, more aggressive fluorinating agents. The tosylate group, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the precise installation of the fluoroalkyl moiety. wikipedia.org

The synthesis and application of N-F reagents, such as N-fluoro-N-alkylsulfonamides and N-fluoropyridinium salts, further expanded the toolkit of synthetic chemists. acs.orgacs.org These reagents provided a source of "electrophilic" fluorine, enabling the fluorination of carbanions and other nucleophiles under milder conditions. acs.orgsigmaaldrich.com The development of these power- and structure-variable fluorinating agents allowed for greater control over reactivity and selectivity in fluorination reactions. acs.org The ability to fine-tune the electronic properties of these reagents by modifying their substituents proved crucial for achieving desired chemical transformations. beilstein-journals.org

Significance of Fluorine in Medicinal Chemistry and Agrochemicals

The introduction of fluorine into organic molecules has had a profound impact on the fields of medicinal chemistry and agrochemicals. eurekaselect.comccspublishing.org.cn The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological properties of a molecule. ccspublishing.org.cntandfonline.com

In medicinal chemistry, the strategic placement of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. eurekaselect.comtandfonline.comnih.gov This is because the C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation. tandfonline.com Furthermore, the electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and transport properties. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov

Similarly, in the agrochemical industry, fluorinated compounds have led to the development of highly effective and selective herbicides, insecticides, and fungicides. numberanalytics.comnumberanalytics.comnih.gov The presence of fluorine can enhance the efficacy of these products, allowing for lower application rates and reducing their environmental impact. numberanalytics.comnumberanalytics.com The history of fluorinated agrochemicals dates back to the mid-20th century with the development of the first fluorinated insecticides. numberanalytics.com

Nomenclature and Structural Characteristics of 2,2-Difluoroethyl p-Toluenesulfonate

A clear understanding of the nomenclature and structural features of this compound is essential for its proper identification and use in chemical synthesis.

Systematic and Common Names

The compound is systematically named 2,2-difluoroethyl 4-methylbenzenesulfonate (B104242) . alfa-chemistry.comsigmaaldrich.comamericanelements.com It is also commonly referred to as This compound or 2,2-difluoroethyl tosylate . nbinno.com103.213.246 Other synonyms include Ethanol, 2,2-difluoro-, 1-(4-methylbenzenesulfonate) and 2,2-difluoroethyl 4-methylbenzene-1-sulfonate. nbinno.comamericanelements.comchem960.com The Chemical Abstracts Service (CAS) has assigned the number 135206-84-7 to this compound. chem960.comscbt.comxdiscoverychem.com

Molecular Formula and Molecular Weight

The molecular formula for this compound is C₉H₁₀F₂O₃S . scbt.comxdiscoverychem.comavantorsciences.com The molecular weight of the compound is approximately 236.24 g/mol . scbt.comavantorsciences.com Some sources may report slightly different molecular weights due to variations in isotopic composition. For instance, a value of 256.26 g/mol has also been noted. nbinno.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Systematic Name | 2,2-difluoroethyl 4-methylbenzenesulfonate alfa-chemistry.comsigmaaldrich.comamericanelements.com |

| Common Names | This compound, 2,2-Difluoroethyl tosylate nbinno.com103.213.246 |

| CAS Number | 135206-84-7 chem960.comscbt.comxdiscoverychem.com |

| Molecular Formula | C₉H₁₀F₂O₃S scbt.comxdiscoverychem.comavantorsciences.com |

| Molecular Weight | ~236.24 g/mol scbt.comavantorsciences.com |

Structural Features: Difluoroethyl and p-Toluenesulfonate Moieties

The unique reactivity of this compound stems from its distinct structural components.

The p-Toluenesulfonate (Tosylate) Moiety : The tosylate group (-OTs) is a derivative of p-toluenesulfonic acid. It is recognized as an excellent leaving group in nucleophilic substitution and elimination reactions. doubtnut.comproprep.com This is because the negative charge of the resulting tosylate anion is stabilized through resonance, delocalizing across the sulfonate group's oxygen atoms. masterorganicchemistry.com The conjugate acid, p-toluenesulfonic acid, is strong, which means the tosylate anion is a weak base and therefore a stable leaving group. doubtnut.commasterorganicchemistry.com This property facilitates the cleavage of the carbon-oxygen bond, allowing the rest of the molecule to react with a wide range of nucleophiles. nbinno.com

The Difluoroethyl Moiety : The 2,2-difluoroethyl group (-CH₂CHF₂) is a critical feature that allows for the introduction of fluorine atoms into organic molecules. nbinno.com The presence of two fluorine atoms on the terminal carbon significantly influences the molecule's properties. Fluorine is the most electronegative element, and its inclusion can alter the steric and electronic profile of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and modified biological activity. nbinno.com The gem-difluoro (CF₂) group is considered a bioisostere of a carbonyl group, meaning it can mimic a carbonyl group's function in biological systems, which is a valuable strategy in drug design. nih.gov The introduction of a difluoromethyl group can also confer new hydrogen bonding capabilities. acs.org

Comparison with Related Sulfonate Esters

The utility of this compound can be better understood by comparing it with other structurally similar sulfonate esters. The key differences lie in the nature of the ethyl group, which modifies the compound's reactivity and applications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences and Reactivity Notes |

| This compound | C₉H₁₀F₂O₃S | 236.24 scbt.com | The two fluorine atoms increase electronegativity and hydrolytic stability but may reduce the alkylating potency compared to its chloro-analogue. It serves as a key reagent for introducing the difluoroethyl moiety. nbinno.com |

| 2-Chloroethyl p-toluenesulfonate | C₉H₁₁ClO₃S | 234.70 chembk.comsigmaaldrich.com | The chlorine atom makes it a reactive alkylating agent. It is generally more susceptible to nucleophilic substitution than the difluoro-analogue under certain conditions. |

| Ethyl p-toluenesulfonate | C₉H₁₂O₃S | 200.25 | Lacking halogen substituents, it is a simpler alkylating agent and is generally less reactive than its halogenated counterparts. |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | C₉H₉F₃O₃S | 254.23 chembk.comscbt.com | The presence of a third fluorine atom further enhances the electron-withdrawing nature of the ethyl group. It is a common reagent for introducing the trifluoroethyl group. chembk.comtcichemicals.com |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a strategic building block in organic synthesis, rather than as a catalyst itself. Its utility is centered on its ability to introduce the valuable difluoroethyl group into a variety of molecular scaffolds.

Catalytic Applications in Organic Transformations

While this compound is principally a reagent, it participates in various catalyzed reactions. For instance, it is a reactant in nickel-catalyzed cross-coupling reactions to form gem-difluoroenol ethers. nih.gov The broader family of p-toluenesulfonates (tosylates) and the parent acid, p-toluenesulfonic acid, are well-known as catalysts in organic reactions like esterification and dehydration. spegroup.ru Furthermore, p-toluenesulfonic acid has been used to catalyze fluorination reactions of ketones. rsc.org However, the specific role of this compound in the literature is overwhelmingly that of a reactant that transfers the difluoroethyl group, a transformation often facilitated by a catalyst.

Role as a Synthetic Intermediate

The predominant application of this compound is as a synthetic intermediate. nbinno.com The excellent leaving group ability of the tosylate moiety allows the difluoroethyl part of the molecule to be readily transferred to various nucleophiles. nbinno.com

Key synthetic applications include:

Synthesis of Fluorinated Ethers and Amines: It reacts with alcohols and amines in the presence of a base to yield the corresponding difluoroethyl ethers and amines. nbinno.com These products are of interest in medicinal chemistry due to the favorable properties imparted by the fluorine atoms.

Preparation of Other Sulfonate Esters: Through substitution reactions with nucleophiles such as thiols, it can be used to generate other sulfonate esters, which are themselves important intermediates. nbinno.com

Formation of Vinyl Ethers: The compound can undergo elimination reactions to produce vinyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and materials. nbinno.com

Agrochemical Synthesis: It is a documented reagent in the preparation of fungicides, specifically (difluorophenyl)(arylmethyl)thiobutanol derivatives. chemicalbook.com

Advanced Fluorination Strategies

The introduction of fluorine-containing groups into organic molecules is a major focus of modern chemical research, and this compound serves as a key reagent in this field. nbinno.com It provides a direct pathway for "difluoroethylation," a specific type of fluoroalkylation.

Advanced strategies utilizing this reagent involve its reaction with a variety of nucleophiles to incorporate the difluoroethyl group. This is a more targeted approach than using harsher, less selective fluorinating agents. The field of sulfur-based organofluorine reagents is rich, and this compound is a prime example of a bench-stable compound that enables the precise installation of a fluoroalkyl group. sioc.ac.cn Its use allows chemists to build complex molecules with tailored properties, leveraging the unique electronic and steric effects of the gem-difluoro moiety for applications in drug discovery and materials science. nbinno.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-difluoroethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBSOOAAXYCXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382030 | |

| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135206-84-7 | |

| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethyl (4-methylphenyl)sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoroethyl P Toluenesulfonate

Classical Laboratory Synthesis Approaches

The most common and widely documented methods for preparing 2,2-difluoroethyl p-toluenesulfonate involve the reaction of 2,2-difluoroethanol (B47519) with a tosylating agent. These approaches are favored for their reliability and adaptability in a laboratory setting.

Reaction of p-Toluenesulfonic Acid with 2,2-Difluoroethanol

An alternative, though less commonly detailed for this specific compound, involves the direct reaction of p-toluenesulfonic acid with 2,2-difluoroethanol. This esterification reaction typically requires the removal of water to drive the equilibrium towards the product side.

To facilitate the removal of water formed during the esterification of an alcohol with a sulfonic acid, dehydrating agents can be employed. While specific examples for the synthesis of this compound using this exact method are not prevalent in the provided search results, the general principle of using dehydrating agents in esterification is well-established. Agents like thionyl chloride or phosphorus oxychloride are known to react with water, effectively removing it from the reaction mixture and promoting the formation of the ester. Classical dehydration reactions often utilize strong Brønsted acids like p-toluenesulfonic acid itself to catalyze the removal of water. uu.nl

Modern and Advanced Synthetic Techniques

The quest for more efficient and sustainable chemical processes has driven the development of advanced synthetic methods for preparing this compound. These techniques offer significant advantages over classical approaches, including reduced reaction times, increased yields, and simplified purification.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of sulfonate esters. While specific protocols for this compound are not extensively documented, the synthesis of analogous compounds, such as fluoromethyl 4-methylbenzenesulfonate (B104242), provides a well-established model. nih.gov

In a typical microwave-assisted approach, 2,2-difluoroethanol would be reacted with p-toluenesulfonyl chloride in a suitable solvent. The use of microwave heating can facilitate the rapid and efficient formation of the tosylate. nih.gov Key parameters that can be optimized include the choice of solvent, base, reaction temperature, and irradiation time. For instance, a study on a similar fluorinated tosylate demonstrated successful synthesis using microwave heating for a short duration, achieving a good isolated yield. nih.gov

Table 1: Representative Conditions for Microwave-Assisted Tosylation of a Fluorinated Alcohol

| Parameter | Condition |

| Reactants | Fluorinated Alcohol, p-Toluenesulfonyl Chloride |

| Solvent | tert-Amyl alcohol |

| Base | Caesium Fluoride (in related fluorination) |

| Temperature | 120-150°C |

| Reaction Time | 15 minutes |

| Yield | ~65% (isolated) |

Data adapted from a study on a related fluoromethyl tosylate and represents a model system. nih.gov

The advantages of this method include a significant reduction in reaction time compared to conventional heating methods, which can often take several hours.

Solid-Phase Synthesis Utilizing Polymer Supports

Solid-phase synthesis offers a streamlined approach to chemical synthesis, allowing for the easy separation of products from reagents and byproducts. This methodology has been successfully applied to the synthesis of sulfonate esters, providing a clean and efficient alternative to solution-phase methods. acs.org In this approach, a reagent is immobilized on a solid polymer support, which facilitates the reaction and subsequent purification.

For the synthesis of this compound, a polymer-supported p-toluenesulfonyl chloride or a polymer-bound base could be employed. For example, a polymer-supported triazene (B1217601) has been used to facilitate the esterification of sulfonic acids. acs.org Alternatively, a polymer-supported scavenger can be used to remove excess reagents or byproducts, simplifying the workup process. cam.ac.uk

Table 2: Examples of Polymer-Supported Reagents in Sulfonate Ester Synthesis

| Polymer-Supported Reagent | Application | Advantage |

| Polymer-bound Triazenes | Alkylation of sulfonic acids to form esters. acs.org | Efficient esterification and simple product isolation. acs.org |

| Polymer-supported Borohydride | Reduction of byproducts. cam.ac.uk | Simplified purification. cam.ac.uk |

| Polymer-supported Perruthenate | Oxidation of starting materials. cam.ac.uk | Clean reaction profiles. cam.ac.uk |

| Nafion-H (fluorosulfonic acid resin) | Acid catalyst for cyclization reactions. cam.ac.uk | Heterogeneous catalyst, easily removed. cam.ac.uk |

The use of polymer-supported reagents avoids the need for tedious chromatographic purification, making the process more amenable to automation and high-throughput synthesis. cam.ac.uk

Optimization of Reaction Parameters for Scalability

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors can be optimized for scalability. sciencemadness.org

A key aspect is the choice of base and solvent. While pyridine (B92270) is commonly used in laboratory-scale tosylation, its toxicity and difficulty in removal make it less suitable for large-scale production. nih.gov Alternative bases such as potassium carbonate or triethylamine, combined with solvents like dichloromethane (B109758) or toluene (B28343), can be more practical for industrial applications. sciencemadness.orgnih.gov Solvent-free conditions, where the reaction is carried out by grinding the reactants together, have also been shown to be highly efficient and scalable for the preparation of alkyl tosylates. sciencemadness.org

Table 3: Comparison of Reaction Conditions for Scalable Tosylation

| Parameter | Laboratory Scale | Scalable Approach | Rationale for Change |

| Base | Pyridine nih.gov | Potassium Carbonate, Triethylamine sciencemadness.orgnih.gov | Lower toxicity, easier removal. nih.gov |

| Solvent | Dichloromethane, Pyridine nih.gov | Toluene, Solvent-free sciencemadness.orgnih.gov | Lower cost, reduced environmental impact. sciencemadness.org |

| Purification | Chromatography | Recrystallization, Filtration sciencemadness.org | More cost-effective and efficient for large quantities. sciencemadness.org |

Furthermore, the molar ratio of reactants, reaction temperature, and reaction time must be finely tuned to maximize yield and minimize the formation of impurities. The use of statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize these parameters for large-scale synthesis. researchgate.net

Emerging Techniques for Preparation (e.g., Hydrofluoroether Synthesis via Williamson Ether Synthesis)

An important application and emerging area related to this compound is its use as a precursor in the synthesis of hydrofluoroethers (HFEs). HFEs are considered environmentally benign alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).

The Williamson ether synthesis provides a facile route to HFEs, where an alkoxide reacts with an alkylating agent. This compound serves as an excellent difluoroethylating agent in this reaction due to the good leaving group ability of the tosylate group.

The general reaction involves the deprotonation of an alcohol with a base, such as sodium hydride, to form an alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with this compound to yield the corresponding hydrofluoroether.

Reaction Scheme:

R-OH + Base → R-O⁻ R-O⁻ + CH₃C₆H₄SO₃CH₂CF₂H → R-O-CH₂CF₂H + CH₃C₆H₄SO₃⁻

This method is versatile and can be used to synthesize a wide range of HFEs by varying the alcohol starting material. The efficiency of this synthesis highlights the utility of this compound as a key building block in the development of next-generation, environmentally friendly materials.

Reactivity and Reaction Mechanisms of 2,2 Difluoroethyl P Toluenesulfonate

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is a fundamental reaction class for 2,2-difluoroethyl p-toluenesulfonate, where a nucleophile replaces the tosylate group. The reaction can theoretically proceed through a unimolecular (SN1) or bimolecular (SN2) mechanism, though the electronic properties of the difluoroethyl group strongly favor one pathway. The SN2 reaction involves a single step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nbinno.com Conversely, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. nbinno.com For primary alkyl substrates like the difluoroethyl group, the SN2 pathway is generally preferred due to the instability of the corresponding primary carbocation. chemrxiv.org

In nucleophilic substitution reactions involving this compound, the actual leaving group is the p-toluenesulfonate (tosylate) anion, not the difluoroethyl group. The tosylate group is an exceptionally effective leaving group because the negative charge it acquires upon departure is delocalized through resonance across the sulfonyl group and the aromatic ring, resulting in a very stable, weakly basic anion. masterorganicchemistry.comchemistrysteps.com

The role of the 2,2-difluoroethyl moiety is to function as the electrophilic substrate. The two fluorine atoms on the adjacent carbon are strongly electron-withdrawing. This inductive effect pulls electron density away from the carbon atom bonded to the tosylate group (the α-carbon), making it more electron-deficient and thus a more potent target for nucleophilic attack. This enhanced electrophilicity facilitates the SN2 reaction.

The reactivity of this compound can be compared with other alkyl sulfonates to understand the influence of the halogen substituents.

Versus Non-fluorinated Analogues (e.g., Ethyl p-toluenesulfonate): The two fluorine atoms in this compound significantly increase the rate of SN2 reactions compared to its non-fluorinated counterpart, ethyl p-toluenesulfonate. The strong inductive electron withdrawal (-I effect) by the fluorine atoms enhances the electrophilicity of the α-carbon, making it more susceptible to attack by nucleophiles.

Versus Other Fluoroalkyl Sulfonates (e.g., 2,2,2-Trifluoroethyl p-toluenesulfonate): Compared to 2,2,2-trifluoroethyl p-toluenesulfonate, which has three fluorine atoms, this compound would be expected to be slightly less reactive in an SN2 displacement. The addition of a third fluorine atom further increases the positive partial charge on the α-carbon. However, both are highly activated substrates for SN2 reactions. Conversely, the strong destabilizing effect of multiple electron-withdrawing fluorine atoms on an adjacent positive charge makes the formation of a carbocation intermediate highly unfavorable. Consequently, SN1 pathways are strongly disfavored for both difluoroethyl and trifluoroethyl tosylates compared to their non-fluorinated or secondary/tertiary analogues. whiterose.ac.uklibretexts.org Studies on similar systems, such as 2-phenyl-2-ketoethyl tosylate, confirm that electron-withdrawing groups promote an SN2 mechanism. nih.gov

This compound serves as a valuable alkylating agent for introducing the 2,2-difluoroethyl group onto various nucleophiles, such as alcohols and amines. nbinno.com The reaction proceeds via a classic SN2 mechanism.

The mechanism involves the following steps:

A nucleophile (Nu:⁻), such as an alkoxide or an amine, uses its lone pair of electrons to attack the electrophilic α-carbon of the difluoroethyl group.

The attack occurs from the backside relative to the C-OTs bond.

Simultaneously, the bond between the carbon and the oxygen of the tosylate group breaks, and the stable p-toluenesulfonate anion is expelled as the leaving group.

This process occurs in a single, concerted step, forming a new C-Nu bond and resulting in the transfer of the difluoroethyl group. If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry, a hallmark of the SN2 mechanism. chemrxiv.org

Cross-Coupling Reactions

While traditionally used in nucleophilic substitutions, the electrophilic nature of this compound also makes it a potential candidate for metal-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

In the context of carbon-carbon bond formation, this compound functions as an electrophile . The electron-deficient α-carbon is attacked by a carbon-based nucleophile, typically an organometallic reagent. libretexts.orglibretexts.org This is contrary to the compound itself acting as a nucleophile. For it to act as a nucleophile, the polarity of the functional carbon would need to be inverted (umpolung), for instance, by converting it into an organometallic species like a Grignard or organozinc reagent. libretexts.org While such transformations are possible for some alkyl halides, the primary and well-established role of alkyl tosylates in cross-coupling is that of an electrophilic partner.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are cornerstone strategies in modern synthesis. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org These reactions typically couple an organometallic nucleophile (R¹-M) with an organic electrophile (R²-X), where X is often a halide or a sulfonate like tosylate. nih.gov

While aryl and vinyl tosylates are common electrophiles in these reactions, the use of alkyl tosylates like this compound is also feasible. The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-tosylate bond of the this compound, forming a Palladium(II) intermediate.

Transmetalation: The organic group from a nucleophilic organometallic partner (e.g., an organoboron reagent in Suzuki coupling or an organozinc reagent in Negishi coupling) is transferred to the palladium center, displacing the tosylate. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Palladium(0) catalyst.

Research on structurally related compounds validates this approach. For example, 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate undergoes palladium-catalyzed Stille-type coupling with aryl iodides. nih.gov Similarly, 2,2-difluoro-1-iodoethenyl tosylate effectively couples with various boronic acids in Suzuki-Miyaura reactions. nih.gov These examples demonstrate that the difluoroalkyl tosylate structure is a viable electrophilic partner in palladium-catalyzed C-C bond formation.

Table 1: Palladium-Catalyzed Cross-Coupling of 2,2-Difluoro-1-tributylstannylethenyl p-toluenesulfonate with Aryl Iodides nih.gov

| Entry | Aryl Iodide (Ar-I) | Yield (%) |

| 1 | 4-Methoxyphenyl iodide | 97 |

| 2 | 4-Methylphenyl iodide | 95 |

| 3 | Phenyl iodide | 93 |

| 4 | 4-Chlorophenyl iodide | 85 |

| 5 | 4-Nitrophenyl iodide | 35 |

Table 2: Consecutive Suzuki-Miyaura Coupling of 2,2-Difluoro-1-iodoethenyl tosylate nih.gov

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1,1-Diphenyl-2,2-difluoroethene | 85 |

| 2 | 4-Chlorophenylboronic acid | 1,1-Bis(4-chlorophenyl)-2,2-difluoroethene | 91 |

| 3 | 4-Methoxyphenylboronic acid | 1,1-Bis(4-methoxyphenyl)-2,2-difluoroethene | 89 |

| 4 | Thiophene-2-boronic acid | 1,1-Di(thiophen-2-yl)-2,2-difluoroethene | 81 |

Formation of Complex Organic Architectures

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their chemical and physical properties. This compound serves as a key reagent in this endeavor, enabling the introduction of the 2,2-difluoroethyl moiety into a wide array of complex molecular frameworks. This building block is particularly valuable in the synthesis of agrochemicals and pharmaceuticals, where the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

One notable application is in the synthesis of novel fungicides. For instance, this compound is utilized in the preparation of (difluorophenyl)(arylmethyl)thiobutanol derivatives. chemicalbook.com The reaction typically involves the nucleophilic substitution of the tosylate group by a thiol, effectively tethering the difluoroethyl group to the core structure. This strategic placement of the difluoroethyl group can significantly influence the antifungal activity of the final compound.

The reactivity of this compound allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes it an important intermediate for medicinal chemists and material scientists aiming to fine-tune the properties of organic molecules.

Elimination Reactions

Formation of Fluoroolefins

Elimination reactions of this compound provide a direct route to the synthesis of fluoroolefins, which are valuable intermediates in organic synthesis. The presence of the two fluorine atoms on the β-carbon significantly influences the course of the elimination reaction. When treated with a suitable base, the compound can undergo an E2 (bimolecular elimination) reaction, leading to the formation of 1,1-difluoroethene.

The reaction proceeds via the abstraction of a proton from the α-carbon by a base, followed by the concerted elimination of the p-toluenesulfonate leaving group and the formation of a carbon-carbon double bond. The electron-withdrawing nature of the fluorine atoms facilitates the deprotonation at the α-position.

Conditions and Stereochemical Outcomes

The conditions for the elimination reaction of this compound play a crucial role in determining the efficiency and, in some cases, the stereochemical outcome of the reaction. The choice of base is a critical factor. Strong, non-nucleophilic bases are often employed to favor elimination over substitution.

The stereochemistry of E2 reactions is dictated by the relative orientation of the proton being abstracted and the leaving group. libretexts.org For the elimination to occur, a periplanar arrangement, either anti or syn, is required. youtube.com In most cases, the anti-periplanar conformation is energetically favored, where the proton and the leaving group are on opposite sides of the forming double bond. libretexts.orgyoutube.com This geometric constraint ensures proper orbital overlap for the concerted bond-forming and bond-breaking processes. youtube.com

For acyclic systems like this compound, rotation around the carbon-carbon single bond allows the molecule to adopt the necessary anti-periplanar conformation for the E2 reaction to proceed. The stereochemistry of the resulting fluoroolefin is therefore a direct consequence of the stereochemistry of the starting material and the reaction mechanism. libretexts.orgkhanacademy.org However, in the case of this compound, the product, 1,1-difluoroethene, does not exhibit E/Z isomerism. The stereochemical principles of E2 reactions become more apparent in more complex substrates where the formation of different stereoisomeric alkenes is possible. libretexts.org

Protecting Group Chemistry

Protection of Alcohols and Amines

The 2,2-difluoroethyl group can be employed as a protective group for alcohols and amines in multistep organic synthesis. wikipedia.org A protecting group serves to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while other parts of the molecule are being modified. wikipedia.orgwillingdoncollege.ac.in

The protection of an alcohol or amine with the 2,2-difluoroethyl group typically involves a nucleophilic substitution reaction where the alcohol or amine attacks this compound, displacing the tosylate leaving group. This forms a 2,2-difluoroethyl ether or a 2,2-difluoroethyl amine, respectively.

The stability of the resulting protected group is a key consideration. The electron-withdrawing fluorine atoms can influence the reactivity of the ether or amine linkage, potentially altering its stability towards various reagents compared to non-fluorinated analogues.

Conditions for Formation and Deprotection

The formation of 2,2-difluoroethyl ethers and amines from this compound is typically carried out in the presence of a base to deprotonate the alcohol or amine, increasing its nucleophilicity. Common bases for this purpose include non-nucleophilic hydrides or hindered amines.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 135206-84-7 | C₉H₁₀F₂O₃S |

| 1,1-Difluoroethene | 75-38-7 | C₂H₂F₂ |

Exploration of Unique Fluorine-Mediated Reactivity of this compound

The introduction of fluorine atoms into organic molecules imparts unique chemical and physical properties. In the case of this compound, the geminal fluorine atoms on the ethyl group significantly influence its reactivity and interactions.

Influence of Fluorine on Electronegativity and Hydrolytic Stability

Fluorine is the most electronegative element in the periodic table, a property that dictates much of its chemistry. libretexts.orgquora.com Its strong electron-withdrawing nature is a key feature in the reactivity of this compound. The two fluorine atoms on the β-carbon of the ethyl group exert a powerful inductive effect, pulling electron density away from the rest of the molecule. This polarization of the C-F bonds is a defining characteristic, making the carbon-fluorine bond one of the strongest in organic chemistry. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 135206-84-7 scbt.com |

| Molecular Formula | C₉H₁₀F₂O₃S scbt.com |

| Molecular Weight | 236.24 g/mol scbt.com |

| Boiling Point | Not available |

| Flash Point | 78.8°C chemicalbook.com |

| Density | ~1.300 g/cm³ scbt.com |

Role in Fluoro-Pummerer Chemistry

The Pummerer reaction and its fluorinated variants are important transformations in organic synthesis. However, a review of the scientific literature does not indicate a specific or established role for this compound in Fluoro-Pummerer chemistry. This area of its reactivity profile remains to be explored or is not prominently documented.

Interactions in Biological Systems (e.g., Fluorine-Sulfur Contacts)

The unique properties of fluorine have been harnessed in drug design to enhance binding affinity and modulate physicochemical properties. nih.gov Research into small-molecule stabilizers for the oncogenic p53 mutant Y220C has provided significant insight into the biological interactions of difluoroethyl groups. nih.govacs.org

In a study where a 2,2-difluoroethyl group was incorporated into a carbazole-based ligand, high-resolution crystal structures revealed specific interactions within the protein's binding pocket. acs.org The fluorine atoms were found to engage in favorable interactions with the protein backbone, particularly the carbonyl groups of Leu145 and Trp146. nih.govacs.org

A key finding was the direct interaction between the fluorine atoms and the sulfur atom of the Cys220 residue at the mutation site. nih.govacs.org These fluorine-sulfur contacts, with distances of approximately 3.2 Å, are close to the sum of the van der Waals radii of fluorine and sulfur. nih.gov Analysis suggests these interactions can be described as weak hydrogen bonding with the polarized proton of the thiol group or as a sulfur σ-hole interaction. acs.org

Despite these favorable interactions, the introduction of a difluoroethyl group did not always translate to a significant increase in binding affinity in the studied system. This highlights a delicate balance between the energetically favorable protein-fluorine interactions and the increased desolvation penalties associated with the more polar difluoroethyl moiety. acs.org Nevertheless, these findings underscore the potential for fluorine-sulfur contacts to be a design element in medicinal chemistry.

Table 2: Observed Interactions of a Difluoroethyl Group in the p53-Y220C Mutant Binding Pocket

| Interacting Moiety | Protein Residue(s) | Type of Interaction |

| Fluorine Atoms | Leu145, Trp146 | Interaction with backbone carbonyls nih.govacs.org |

| Fluorine Atoms | Cys220 | Fluorine-Sulfur contact nih.govacs.org |

Applications of 2,2 Difluoroethyl P Toluenesulfonate in Advanced Organic Synthesis

Synthesis of Fluorinated Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

2,2-Difluoroethyl p-toluenesulfonate is a versatile reagent in organic synthesis, particularly valued for its role in introducing the difluoroethyl group into molecules. This functional group is significant in medicinal chemistry as fluorine atoms can improve a compound's biological activity, metabolic stability, and ability to pass through cell membranes. nbinno.com The tosylate portion of the molecule is an excellent leaving group, facilitating reactions with various nucleophiles like alcohols, amines, and thiols to form important intermediates for pharmaceutical synthesis. nbinno.com

Preparation of Fluoro-containing Bioactive Molecules

The introduction of fluorine into bioactive molecules can significantly alter their physical and chemical properties, such as acidity and stability, often leading to enhanced biological activity. ccspublishing.org.cn this compound serves as a key reagent for this purpose, enabling the incorporation of the difluoroethyl moiety. nbinno.com This modification can affect how a molecule binds to its target enzyme or receptor, its transport to the site of action, and its resistance to metabolic breakdown. ccspublishing.org.cn For example, reacting this compound with alcohols or amines in the presence of a base like potassium carbonate can produce the corresponding difluoroethyl ethers and amines, which are valuable intermediates in drug discovery. nbinno.com

Development of (difluorophenyl)(arylmethyl)thiobutanol Fungicides

This compound is used in the preparation of (difluorophenyl)(arylmethyl)thiobutanol fungicides. chemicalbook.com The development of effective fungicides is crucial for agriculture, and the inclusion of fluorine atoms often enhances the potency of these compounds. The synthesis of such complex molecules relies on versatile building blocks like this compound to introduce specific fluorinated groups.

Precursors for Medicinal Compounds (e.g., Carbazole (B46965) Derivatives for p53 Mutant Y220C Rescue Drugs)

The tumor suppressor protein p53 is frequently mutated in human cancers, with the Y220C mutation being one of the most common, occurring in approximately 125,000 new cancer cases each year. nih.govacs.org This mutation creates a surface cavity that destabilizes the protein, leading to its inactivation. nih.gov Small molecules that can bind to this cavity and stabilize the mutant protein are promising candidates for anticancer drugs. nih.gov

Research has focused on developing carbazole derivatives that can act as "pharmacological chaperones" to rescue the function of the p53-Y220C mutant. nih.govnih.gov One such derivative, PhiKan083, was identified through in silico screening and binds to the mutant's cavity with a dissociation constant of about 150-170 μM, increasing its melting temperature and slowing its denaturation. nih.gov The synthesis of these and other advanced carbazole derivatives often involves multi-step processes where fluorinated precursors can play a role in optimizing the final compound's properties. While direct use of this compound in published syntheses of these specific carbazole derivatives isn't detailed, its function as a difluoroethylating agent is relevant for creating analogues with potentially improved efficacy.

More recent developments have led to aminobenzothiazole derivatives and other compounds with even higher binding affinities, demonstrating the ongoing effort to develop potent stabilizers for p53-Y220C. nih.govacs.orgnih.gov Cabozantinib, a multi-kinase inhibitor, has also been identified as a selective inducer of the degradation of the p53-Y220C mutant, showcasing another therapeutic strategy. nih.gov

Table 1: Research Findings on p53 Mutant Y220C Stabilizers

| Compound | Type | Binding Affinity (Kd) | Key Findings |

|---|---|---|---|

| PhiKan083 | Carbazole derivative | ~150-170 μM | Binds to the Y220C cavity, increases melting temperature, and slows denaturation. nih.gov |

| PK9328 | Carbazole derivative | 2 μM | Binds with high affinity and increases protein melting temperature by over 3°C. nih.govacs.org |

| MB710 & MB725 | Aminobenzothiazole derivatives | 4 μM | Stabilize p53-Y220C in vitro and show selective cell viability reduction in p53-Y220C cancer cell lines. nih.gov |

| JC744 | Chemical probe | 320 nM | Displays sub-micromolar binding affinity and potent in vitro protein stabilization. nih.govacs.org |

Targeted Synthesis of Radiopharmaceuticals for PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides functional information about biological processes at the molecular and cellular levels. nih.govnih.gov It relies on radiopharmaceuticals, which are molecules labeled with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F). nih.goviaea.org The short half-life and low positron range of ¹⁸F make it an ideal isotope for generating high-resolution images. nih.gov

The synthesis of ¹⁸F-labeled radiopharmaceuticals often involves the nucleophilic substitution of a leaving group with ¹⁸F-fluoride. Precursors containing a good leaving group, such as the tosylate in this compound, are essential for these reactions. While the primary use is often the introduction of a stable difluoroethyl group, analogous tosylate-containing molecules are critical for radiolabeling. For example, the synthesis of the widely used PET tracer 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) involves the nucleophilic displacement of a triflate group (a leaving group similar to tosylate) on a mannose precursor with ¹⁸F-fluoride. radiologykey.com

Similarly, other ¹⁸F-labeled PET agents, such as those for imaging hypoxia (e.g., [¹⁸F]FAZA) or Parkinson's disease (e.g., 6-[¹⁸F]-L-DOPA), are synthesized using precursors with good leaving groups to facilitate the introduction of the ¹⁸F atom. radiologykey.com The principles of these syntheses highlight the importance of reagents like this compound and its analogues in developing targeted imaging agents.

Applications in Agrochemical Synthesis

The introduction of fluorine into agrochemicals can significantly enhance their biological efficacy. ccspublishing.org.cn Fluorinated compounds now represent a substantial portion of the pesticide market, with over half of the pesticides launched in the last two decades containing fluorine. semanticscholar.org

Creation of Fluorinated Herbicides and Insecticides

This compound is a key building block for creating a variety of fluorinated organic compounds, including those used in agrochemicals. nbinno.com The presence of fluorine can improve the effectiveness and metabolic stability of herbicides and insecticides. bohrium.com The synthesis of highly active fluorinated anthranilic diamide (B1670390) insecticides, for example, demonstrates the importance of incorporating fluorine to develop compounds that can control pests like aphids. nih.gov The development of new and more effective pesticides is an ongoing process, and the use of fluorinated building blocks like this compound is a key strategy for innovation in this field. ccspublishing.org.cn

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 135206-84-7 | C₉H₁₀F₂O₃S |

| Potassium carbonate | 584-08-7 | K₂CO₃ |

| PhiKan083 | Not specified | Not specified |

| Cabozantinib | 849217-68-1 | C₂₈H₂₄FN₃O₅S |

| 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) | 105851-17-0 | C₆H₁₁¹⁸FO₅ |

| [¹⁸F]FAZA | 204523-46-0 | C₈H₁₀¹⁸FN₃O₆ |

Development of Growth Promoters for Crops

While not a direct-acting growth promoter itself, this compound serves as a crucial reagent in the synthesis of complex organic molecules utilized in agriculture. chemicalbook.com Its primary role is as a building block, providing the difluoroethyl moiety which is incorporated into the final structure of certain agrochemicals. Research has identified it as a key reactant for the preparation of (difluorophenyl)(arylmethyl)thiobutanol fungicides. chemicalbook.com The incorporation of fluorine atoms can significantly alter the biological activity and stability of these agricultural compounds. nbinno.com The broader class of compounds known as hydrofluoroethers (HFEs), which can be synthesized from this tosylate, have historical applications as herbicides and growth promoters. rsc.org

The synthesis pathway typically involves reacting this compound with other chemical intermediates to construct the larger, biologically active molecule. This highlights its indirect but vital contribution to the development of modern crop protection and enhancement agents.

Material Science and Specialty Chemical Production

Intermediate for Fine Chemical Synthesis

This compound is a highly versatile intermediate in the synthesis of fine chemicals, particularly within the pharmaceutical and materials chemistry sectors. nbinno.com Its utility stems from two key structural features: the difluoroethyl group and the p-toluenesulfonate (tosylate) group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions. nbinno.com This allows for the strategic introduction of the 2,2-difluoroethyl group into a wide array of organic molecules. nbinno.com

The introduction of fluorine is a highly sought-after modification in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and biological activity. nbinno.com By using this compound, chemists can readily attach the fluorine-containing fragment to various functional groups. nbinno.com

Below is a table summarizing its reactions as a synthetic intermediate:

| Reactant Type | Base/Catalyst | Product Type | Significance |

| Alcohol | Potassium Carbonate | Difluoroethyl Ether | Introduction of a fluorinated ether linkage. nbinno.com |

| Amine | Base | Difluoroethyl Amine | Formation of fluorinated amines for pharmaceuticals. nbinno.com |

| Thiol | Base | Difluoroethyl Thioether | Creation of fluorinated sulfur-containing compounds. nbinno.com |

| Nucleophiles (General) | N/A | Substituted Difluoroethyl Compounds | General synthesis of fluorinated fine chemicals. nbinno.com |

Production of Specialty Polymers and Functional Materials

The compound serves as a precursor for creating functional materials where the inclusion of fluorine is desirable for achieving specific properties. nbinno.com While detailed polymerization schemes starting directly from this compound are not extensively documented, its role lies in the synthesis of fluorinated monomers. These monomers can then be polymerized to create specialty polymers with enhanced thermal stability, chemical resistance, and unique surface properties. The ability to introduce the difluoroethyl group into other molecules makes it a valuable tool for materials chemists aiming to design and synthesize novel functional materials. nbinno.com

Synthesis of Hydrofluoroethers

A significant application of this compound is in the production of hydrofluoroethers (HFEs). scirea.orgscirea.org HFEs are considered environmentally preferable alternatives to chlorofluorocarbons (CFCs) due to their zero ozone depletion potential. scirea.orggoogle.com They find use as solvents, cleaning fluids, and heat transfer agents. google.com

The synthesis is typically a two-step process. First, a fluoroalcohol (like 2,2-difluoroethanol) is reacted with p-toluenesulfonyl chloride to produce the tosylate intermediate, this compound. scirea.orgscirea.org In the second step, this tosylate intermediate undergoes a Williamson ether synthesis with an alkoxide, such as sodium methoxide, to yield the desired hydrofluoroether. scirea.orgscirea.org

Research into this synthesis has optimized the reaction conditions for producing various HFEs, demonstrating high yields. scirea.org

Table of HFE Synthesis Parameters Based on a general two-step procedure where the tosylate is the key intermediate.

| Step | Reaction | Key Reagents | Typical Conditions | Yield | Reference |

| 1 | Tosylate Formation | Fluoroalcohol, p-toluenesulfonyl chloride, Sodium hydroxide (B78521) solution | 20 °C, 2 hours | >94% | scirea.org |

| 2 | Williamson Ether Synthesis | Tosylate Intermediate, Sodium methoxide, Methanol | Varies (e.g., reflux) | High | scirea.orgscirea.org |

Advanced Synthetic Building Block Utility

Precursor to gem-Difluoroalkenes and -dienes

This compound and its analogs are valuable building blocks in the synthesis of fluorinated alkenes. The tosylate group's capacity to function as a good leaving group allows for elimination reactions, which can form double bonds. nbinno.com Specifically, related tosylates are used in the generation of gem-difluorovinyl compounds. For instance, the closely related compound 2,2,2-trifluoroethyl p-toluenesulfonate can be treated with butyllithium (B86547) and trialkylboranes to generate 1-alkyl-2,2-difluorovinylboranes. capes.gov.br These vinylboranes are versatile intermediates that can be subsequently reacted with acyl chlorides or chloroformates to produce various 2,2-difluorovinyl carbonyl compounds. capes.gov.br

This reactivity highlights the utility of fluorinated tosylates as precursors to gem-difluoroalkene systems, which are themselves important motifs in medicinal chemistry and materials science. The gem-difluoroalkene unit is a key component in various three-component difunctionalization reactions, further expanding its synthetic utility. researchgate.net

Synthesis of (2,2-Difluoroethyl)indoles, -azaindoles, and -naphthols

This compound serves as an effective electrophile for the alkylation of heteroatoms, particularly nitrogen and oxygen. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. chem-station.com This reactivity is harnessed for the synthesis of 2,2-difluoroethyl-substituted indoles, azaindoles, and naphthols.

In the case of indoles and azaindoles, the reaction proceeds via N-alkylation. The nitrogen atom of the indole (B1671886) or azaindole ring acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethyl group and displacing the p-toluenesulfonate anion. This reaction is typically carried out in the presence of a base to deprotonate the N-H group of the heterocycle, thereby increasing its nucleophilicity.

For the synthesis of (2,2-difluoroethyl)naphthols, the reaction is an O-alkylation, specifically a Williamson ether synthesis. chem-station.commasterorganicchemistry.com The hydroxyl group of the naphthol is deprotonated by a base to form a nucleophilic naphthoxide ion. This ion then attacks the this compound to form the corresponding aryl ether.

| Substrate | Reaction Type | Base | Product |

| Indole | N-Alkylation | K₂CO₃, NaH, etc. | 1-(2,2-Difluoroethyl)indole |

| Azaindole | N-Alkylation | K₂CO₃, NaH, etc. | N-(2,2-Difluoroethyl)azaindole |

| Naphthol | O-Alkylation (Williamson Ether Synthesis) | K₂CO₃, NaH, etc. | (2,2-Difluoroethoxy)naphthalene |

Preparation of 2,2-Diaryl-1,1-difluoroethenes

A highly efficient method for the synthesis of 2,2-diaryl-1,1-difluoroethenes utilizes a derivative of this compound in a sequence of palladium-catalyzed cross-coupling reactions. nih.gov The key starting material for this transformation is 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate , which is prepared from 2,2,2-trifluoroethyl p-toluenesulfonate. acs.org This reagent cleverly contains two distinct reactive sites on the same vinyl carbon: a nucleophilic tributylstannyl group and an electrophilic tosylate leaving group. acs.org

The synthesis proceeds in a consecutive, one-pot manner:

First Coupling (Stille-type): The stannylated vinyl tosylate is reacted with an aryl iodide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide co-catalyst. This step selectively couples the aryl group at the tin-bearing position. nih.gov

Second Coupling: A second aryl donor, typically an arylstannane, is then added. A further palladium-catalyzed coupling reaction occurs at the tosylate-bearing position, displacing the tosylate group to form the final 2,2-diaryl-1,1-difluoroethene. nih.gov

This methodology provides access to a diverse range of symmetrically and asymmetrically substituted diaryldifluoroethenes with good yields. nih.govacs.org

| Aryl Iodide (Ar¹-I) | Arylstannane (Ar²-SnBu₃) | Product (Ar¹Ar²C=CF₂) | Yield (%) |

| Iodobenzene | Tributyl(phenyl)stannane | 1,1-Difluoro-2,2-diphenylethene | 72 |

| 4-Iodotoluene | Tributyl(4-tolyl)stannane | 1,1-Difluoro-2,2-di-p-tolylethene | 78 |

| 1-Iodo-4-methoxybenzene | Tributyl(4-methoxyphenyl)stannane | 1,1-Difluoro-2,2-bis(4-methoxyphenyl)ethene | 65 |

| 1-Iodo-4-chlorobenzene | Tributyl(4-chlorophenyl)stannane | 2,2-Bis(4-chlorophenyl)-1,1-difluoroethene | 55 |

| Iodobenzene | Tributyl(4-methoxyphenyl)stannane | 1-(4-Methoxyphenyl)-1-phenyl-2,2-difluoroethene | 70 |

| Data sourced from a study on consecutive cross-coupling reactions. nih.gov |

Synthesis of Fluorinated Ethers through various reaction types

This compound is a key reagent for the synthesis of fluorinated ethers, primarily through nucleophilic substitution reactions resembling the Williamson ether synthesis. chem-station.commasterorganicchemistry.com In this process, an alcohol is deprotonated with a base, such as potassium carbonate or sodium hydride, to generate a more nucleophilic alkoxide. youtube.comedubirdie.com This alkoxide then readily displaces the tosylate leaving group from this compound to form the desired difluoroethyl ether. chem-station.com

This reaction is broadly applicable to a range of alcohols, including primary, secondary, and phenols, providing straightforward access to compounds containing the valuable R-O-CH₂CHF₂ motif.

| Alcohol (R-OH) | Base | Product (R-O-CH₂CHF₂) |

| Ethanol | K₂CO₃ | 1-Ethoxy-2,2-difluoroethane |

| Benzyl alcohol | NaH | 1-(Benzyloxy)-2,2-difluoroethane |

| Phenol | K₂CO₃ | (2,2-Difluoroethoxy)benzene |

| Isopropanol | NaH | 2-(2,2-Difluoroethoxy)propane |

Beyond simple substitution, the tosylate can also participate in elimination reactions under certain basic conditions to yield vinyl ethers, further expanding its synthetic utility.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for 2,2-Difluoroethyl p-Toluenesulfonate

The primary reaction pathways for this compound include nucleophilic substitutions, cross-coupling reactions, and elimination reactions. The specific mechanism followed depends on the reaction conditions, such as the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic substitution reactions involving alkyl tosylates are fundamental transformations in organic synthesis. For primary alkyl tosylates like this compound, the operative mechanism is typically the bimolecular nucleophilic substitution (SN2) pathway.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.com This process leads to an inversion of stereoconfiguration at the carbon center, a phenomenon known as Walden inversion. libretexts.org In the case of this compound, the reaction proceeds via a transition state where the incoming nucleophile and the departing tosylate group are both partially bonded to the α-carbon. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The presence of two fluorine atoms on the adjacent (β) carbon significantly influences the reactivity. While these fluorine atoms are not directly attached to the reaction center, their strong inductive electron-withdrawing effect can decrease the electron density at the α-carbon, potentially making it more susceptible to nucleophilic attack. However, steric hindrance from the fluorine atoms, although minimal for a primary substrate, and potential electronic repulsion between the nucleophile and the fluorine atoms could also play a role.

A typical SN2 reaction can be represented as: Nu:- + CH3C(F2)H-OTs → [Nu···CH3C(F2)H···OTs]‡ → Nu-CH3C(F2)H + -OTs

| Factor | Influence on SN2 Mechanism |

| Substrate | Primary alkyl tosylate favors SN2. |

| Nucleophile | Reaction rate is directly proportional to the concentration and strength of the nucleophile. |

| Leaving Group | The p-toluenesulfonate (tosylate) is an excellent leaving group, stabilizing the negative charge that develops in the transition state. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |

While direct cross-coupling of this compound is less commonly documented, mechanistic insights can be drawn from related fluorinated compounds used in palladium-catalyzed cross-coupling reactions. For instance, the cross-coupling of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate with aryl iodides proceeds via a catalytic cycle involving a palladium catalyst. nih.gov

A plausible mechanistic cycle for a hypothetical Suzuki-type cross-coupling of this compound with an organoboron reagent (R-B(OR')2) would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-O bond of the tosylate to form a Pd(II) intermediate. This is often the rate-limiting step for tosylates.

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the tosylate group. This step requires activation by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.

The efficiency of such reactions depends critically on the catalyst system, ligands, base, and solvent used. The C-F bonds are generally stable under these conditions, allowing for the selective formation of the desired coupled product.

| Catalytic Cycle Step | Description |

| Oxidative Addition | Pd(0) + R'-OTs → [R'-Pd(II)-OTs] |

| Transmetalation | [R'-Pd(II)-OTs] + R-B(OR)2 + Base → [R'-Pd(II)-R] + HOTs + B(OR)2(Base) |

| Reductive Elimination | [R'-Pd(II)-R] → R'-R + Pd(0) |

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an alkene. The most probable mechanism is the bimolecular elimination (E2) pathway, which competes with the SN2 reaction. libretexts.orgscribd.com

The E2 mechanism is a concerted process where the base abstracts a proton from the carbon atom adjacent (β) to the leaving group, while simultaneously the C-H bond breaks, a new π-bond forms, and the leaving group departs. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the base. youtube.com

Key features of the E2 mechanism for this substrate include:

Regioselectivity: Since there is only one β-carbon with protons, only one alkene product, 1,1-difluoroethene, can be formed.

Stereochemistry: The E2 reaction typically proceeds through an anti-periplanar transition state, where the abstracted proton and the leaving group are on opposite sides of the C-C bond. libretexts.orgiitk.ac.in

Influence of Fluorine: The electron-withdrawing fluorine atoms on the α-carbon increase the acidity of the β-hydrogens, making them more susceptible to abstraction by a base. This effect can facilitate the E2 reaction.

The competition between SN2 and E2 is influenced by the nature of the base/nucleophile. Strong, non-hindered bases/good nucleophiles might favor substitution, whereas strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination. youtube.comchemguide.co.uk

Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at an electronic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it a popular tool for predicting chemical reactivity. nih.govmdpi.com

For this compound, DFT calculations can provide valuable insights:

Molecular Geometry Optimization: Determining the most stable three-dimensional structure and bond parameters.

Electronic Properties: Calculating the distribution of electron density and electrostatic potential. This can identify electrophilic sites prone to nucleophilic attack and acidic protons susceptible to abstraction by a base.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For a substitution reaction, a nucleophile's HOMO interacts with the substrate's LUMO, which is typically localized on the antibonding σ* orbital of the C-OTs bond.

Reaction Pathway Modeling: DFT can be used to calculate the energy profiles of reaction pathways, including the structures and energies of transition states and intermediates. bath.ac.uk This allows for a quantitative comparison between competing mechanisms, such as SN2 and E2, to predict the major product under specific conditions.

| DFT-Calculated Parameter | Significance for Reactivity Prediction |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com |

| HOMO-LUMO Energy Gap | A smaller gap generally indicates higher reactivity toward chemical reactions. frontiersin.org |

| Fukui Functions/Dual Descriptor | Predicts the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule. frontiersin.org |

| Transition State Energy (ΔG‡) | The calculated activation energy barrier helps to determine the kinetic feasibility and rate of a proposed reaction mechanism. bath.ac.uk |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior and interactions in different environments. mdpi.comnih.gov

In the context of this compound, MD simulations could be employed to:

Analyze Solvation Effects: Simulate the molecule in various solvents to understand how solvent molecules arrange around the substrate and how this affects its conformation and reactivity. This is crucial as solvent plays a key role in both SN2 and E2 reactions.

Study Conformational Dynamics: Investigate the rotational freedom and preferred conformations of the molecule, particularly the orientation of the tosylate group relative to the difluoroethyl chain. This can be important for understanding the accessibility of the reaction center.

Simulate Interactions with Nucleophiles/Bases: Model the approach of a nucleophile or base to the substrate, providing insights into the initial stages of a reaction. These simulations can reveal preferential interaction sites and orientations that precede the chemical transformation. nih.govmdpi.com

MD simulations complement the static picture provided by DFT by introducing the dimensions of time and temperature, offering a dynamic view of the molecular interactions that govern chemical reactions.

Computational Modeling of Fluorine-Substituent Effects

Computational studies are instrumental in understanding the impact of fluorine substitution on molecular properties and reactivity. The high electronegativity of fluorine creates a strong inductive effect, influencing the electron density distribution within the molecule. In the case of this compound, the two fluorine atoms on the ethyl group significantly affect the stability and reactivity of the compound.

Computational models can predict how these fluorine atoms influence the C-O bond cleavage of the tosylate group, a critical step in many of its reactions. The electron-withdrawing nature of the fluorine atoms is expected to destabilize a developing positive charge on the adjacent carbon, potentially hindering reactions that proceed through a carbocationic intermediate. Conversely, this inductive effect can enhance the leaving group ability of the tosylate by stabilizing the resulting anion. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide quantitative insights into these electronic effects, including bond dissociation energies and charge distributions. sobekbio.com Such studies are crucial for predicting the compound's behavior in various chemical transformations. sobekbio.com

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for the structural elucidation and analysis of this compound, providing critical data for mechanistic investigations.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of this compound, with ¹H, ¹³C, and ¹⁹F NMR each providing unique and complementary information.

¹H NMR: The proton NMR spectrum allows for the identification and confirmation of the non-fluorinated parts of the molecule. The aromatic protons of the p-toluenesulfonate group typically appear as two doublets in the aromatic region (around 7-8 ppm). The methyl group on the toluene (B28343) ring will present as a singlet around 2.4 ppm. The methylene (B1212753) protons (CH₂) of the ethyl group will be coupled to the adjacent CHF₂ group, resulting in a complex multiplet. The chemical shift of these protons will be influenced by the electronegative oxygen and fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal. libretexts.org The aromatic carbons will resonate in the 120-150 ppm range, while the methyl carbon will appear at a higher field (around 21 ppm). The carbons of the difluoroethyl group will show characteristic shifts and couplings to the fluorine atoms. The CH₂ carbon will be coupled to the two fluorine atoms, and the CHF₂ carbon will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. In this compound, the two fluorine atoms are chemically equivalent and will give a single signal. The chemical shift and coupling constants in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment, providing valuable data on the effects of the tosylate group on the fluorine atoms. The signal for the -CHF₂ group will be split by the adjacent methylene protons.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Ar-H) | ~7.8 (d), ~7.4 (d) | Doublet, Doublet | J ≈ 8 |

| ¹H (CH₃) | ~2.4 | Singlet | - |

| ¹H (CH₂) | ~4.3 | Triplet of triplets | ³JHF ≈ 14, ³JHH ≈ 4 |

| ¹H (CHF₂) | ~6.0 | Triplet of doublets | ²JHF ≈ 57, ³JHH ≈ 4 |

| ¹³C (C=) | ~145, ~132, ~130, ~128 | - | - |

| ¹³C (CH₃) | ~21 | - | - |

| ¹³C (CH₂) | ~68 | Triplet | ²JCF ≈ 23 |

| ¹³C (CHF₂) | ~113 | Triplet | ¹JCF ≈ 240 |

| ¹⁹F | ~ -115 | Doublet of triplets | ²JFH ≈ 57, ³JFH ≈ 14 |

Note: The data in this table is based on typical values for similar structures and may not represent the exact experimental values.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can aid in structural confirmation and in identifying products in reaction mixtures. The molecular formula of the compound is C₉H₁₀F₂O₃S, with a molecular weight of 236.24 g/mol . biosynth.comscbt.comamericanelements.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 236. Common fragmentation pathways for tosylates include cleavage of the S-O bond and fragmentation of the tosyl group itself. Key fragments would likely include the tosyl cation (CH₃C₆H₄SO₂⁺) at m/z 155 and the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common and stable fragment from toluene derivatives. The difluoroethyl portion may also fragment, leading to peaks corresponding to the loss of fluorine or the entire ethyl group. Analysis of these fragments is crucial for confirming the structure and assessing the purity of the compound. uni-saarland.delibretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the aromatic ring, and the C-F bonds. The key vibrational modes and their expected absorption ranges are summarized in the table below. The presence of these characteristic peaks in an experimental IR spectrum would confirm the presence of the respective functional groups. organicchemistrydata.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonate (SO₃) | Asymmetric S=O stretch | ~1360 |

| Sulfonate (SO₃) | Symmetric S=O stretch | ~1175 |

| Sulfonate (S-O-C) | S-O stretch | ~1000-900 |

| Aromatic Ring | C-H stretch | ~3100-3000 |

| Aromatic Ring | C=C stretch | ~1600, 1490 |

| Alkyl (CH₃, CH₂) | C-H stretch | ~2980-2850 |

| Fluoroalkane | C-F stretch | ~1100-1000 |

X-ray Crystallography for Solid-State Structural Determination

A successful crystallographic analysis would reveal the conformation of the ethyl tosylate chain, the orientation of the tosyl group relative to the difluoroethyl moiety, and any intermolecular interactions, such as hydrogen bonding or stacking of the aromatic rings, that govern the crystal packing. This detailed structural information is crucial for understanding the solid-state properties of the compound and can provide insights into its reactivity in the solid phase.

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Transformations Involving 2,2-Difluoroethyl p-Toluenesulfonate

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research is anticipated to focus on catalysts that can facilitate its reactions with higher efficiency, selectivity, and under milder conditions.

Development of Enantioselective Methodologies

A significant frontier in the application of this compound lies in the development of enantioselective catalytic reactions. The ability to introduce the 2,2-difluoroethyl group in a stereocontrolled manner would be of immense value, particularly in the synthesis of chiral drug candidates. While specific enantioselective methods directly employing this compound are not yet widely reported, the principles of asymmetric catalysis offer a clear roadmap for future investigations.

Future research could explore the use of chiral transition metal catalysts, organocatalysts, or enzymatic transformations to achieve enantioselectivity in reactions involving this compound. For instance, chiral ligands could be designed to coordinate with a metal center, thereby creating a chiral environment that directs the nucleophilic attack on the electrophilic carbon of the 2,2-difluoroethyl group. Similarly, chiral organocatalysts, such as amines or phosphoric acids, could be employed to activate either the substrate or the nucleophile, leading to an enantioenriched product. The pursuit of such methodologies will be crucial for accessing novel, stereochemically defined fluorinated molecules.

Exploration of Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmentally benign chemical processes, future research will undoubtedly focus on sustainable and green chemistry approaches for the synthesis and application of this compound. This includes the development of catalytic systems that operate under milder reaction conditions, utilize less hazardous solvents, and minimize waste generation.